2-Amino-1,3-benzothiazole-6-carboxamide
Overview
Description
2-Amino-1,3-benzothiazole-6-carboxamide is a heterocyclic compound that features a benzothiazole ring system.
Mechanism of Action
Target of Action
The primary target of 2-Amino-1,3-benzothiazole-6-carboxamide is the tandem mismatch motif r(UY:GA) in RNA . This motif is a non-Watson-Crick feature often found in RNA helices .
Mode of Action
This compound binds to the tandem mismatch motif r(UY:GA) with moderate affinity . The compound extends the motif to include the flanking A-U and G-C base pairs . The G-A of the mismatch forms a sheared pair upon which the U-U base pair stacks . The hydrogen bond configuration of the U-U pair involves the O2 of the U adjacent to the G and the O4 of the U adjacent to the A .
Result of Action
The binding of this compound to the tandem mismatch motif r(UY:GA) in RNA could potentially influence the structure and function of the RNA
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s affinity for the UU:GA mismatch is flanking sequence dependent , emphasizing the importance of motif context. This suggests that the surrounding nucleotide sequence can influence the compound’s binding affinity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzothiazole-6-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with carbonyl compounds under acidic conditions . Another method includes the use of 1,1′-carbonyldiimidazoles (CDIs) to convert 2-amino-6-substituted benzothiazoles into benzothiazole-1 H-imidazole-1-carboxamide intermediates .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .
Scientific Research Applications
2-Amino-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1,3-benzothiazole-6-carboxamide include:
- 2-Aminobenzothiazole
- 2-Amino-6-methoxybenzothiazole
- 2-Amino-6-chlorobenzothiazole
Uniqueness
What sets this compound apart from these similar compounds is its unique ability to bind specifically to RNA motifs, which is not commonly observed in other benzothiazole derivatives . This specificity makes it a valuable tool in RNA-targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRLVAQRFQEQPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345682 | |
Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111962-90-4 | |
Record name | 2-Amino-1,3-benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem mismatch motif r(UY:GA) and what are the structural features of this interaction?
A1: this compound demonstrates specific binding to the tandem mismatch motif r(UY:GA) within an RNA hairpin. [] This motif consists of a UU:GA mismatch flanked by A-U and G-C base pairs. The compound's binding extends the motif to include these flanking base pairs. Interestingly, the affinity for the UU:GA mismatch is influenced by the flanking sequence, highlighting the importance of motif context in this interaction. []
Q2: What is the significance of this compound's binding to the r(UY:GA) motif in the context of RNA-targeting small molecules?
A2: The discovery of this compound's specific binding to the r(UY:GA) motif is significant because it demonstrates the feasibility of targeting non-canonical RNA elements with small molecules. [] This finding opens avenues for developing compounds that can modulate RNA function by binding to specific structural motifs, potentially leading to novel therapeutic approaches.
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